
(2e)-2-Cyano-3-(naphthalen-1-yl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2e)-2-Cyano-3-(naphthalen-1-yl)prop-2-enamide” is a chemical compound with the molecular formula C15H12N2O . It is also known by its synonyms 2-Propenamide, 2-cyano-N-methyl-3-(1-naphthalenyl)- .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 15 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . More detailed structural analysis would require specific spectroscopic data or crystallographic data which is not available in the sources I found.Physical and Chemical Properties Analysis
The predicted boiling point of “this compound” is 505.0±50.0 °C, and its predicted density is 1.201±0.06 g/cm3 . The predicted pKa value is 11.96±0.46 .Applications De Recherche Scientifique
Chemical Synthesis and Properties
- A series of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives were synthesized and examined for their solid-state properties and hydrogen bonding interactions. One of these derivatives showed colorimetric sensing behavior for fluoride anions, attributed to a deprotonation-enhanced intramolecular charge transfer mechanism (Younes et al., 2020).
- Research on photophysical behavior of related compounds like acrylodan has been carried out, indicating their potential use in studying biological systems, particularly for understanding solvent effects on protein folding and unfolding kinetics (Cerezo et al., 2001).
- Studies on the crystallization of nafronyl oxalate, a compound with a similar naphthalene structure, have been conducted to improve the efficiency of pharmaceutical production (Olbrycht et al., 2016).
Potential Medicinal Applications
- Chalcones, including derivatives of naphthalene, have been investigated for their potential therapeutic uses, particularly as anti-tumor, cell proliferation inhibitors, and chemo-preventive agents (Barakat et al., 2015).
- Novel compounds with a similar structure have been synthesized and characterized for potential antimicrobial activities, showing promise in the fight against various bacterial and fungal infections (Boopathy et al., 2017).
Sensing and Analytical Applications
- Research on the synthesis and characterization of naphthoquinone-based chemosensors demonstrates their potential for selective detection of transition metal ions, which is crucial in environmental and analytical chemistry (Gosavi-Mirkute et al., 2017).
Propriétés
IUPAC Name |
(E)-2-cyano-3-naphthalen-1-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c15-9-12(14(16)17)8-11-6-3-5-10-4-1-2-7-13(10)11/h1-8H,(H2,16,17)/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVMHTBJNERNMNF-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=C(C#N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=C(\C#N)/C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
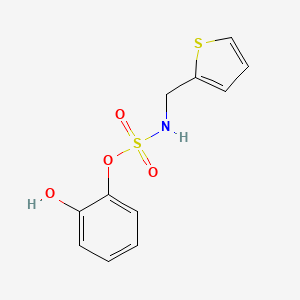
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-(4-methoxyphenylsulfonamido)benzamide](/img/structure/B3005754.png)
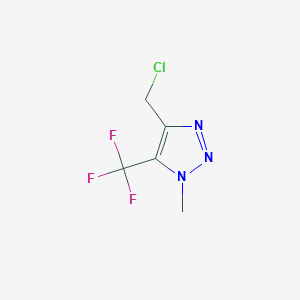
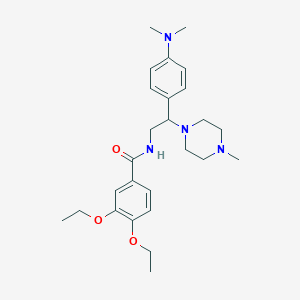

![Ethyl 4,6-dimethyl-3-(3-(phenylsulfonyl)propanamido)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B3005759.png)
![2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B3005760.png)
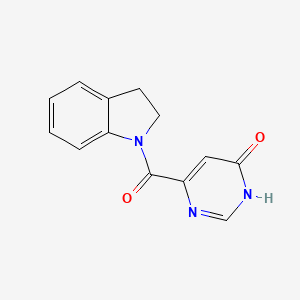
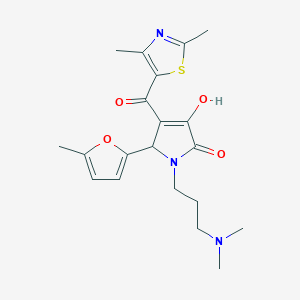
![N-(4-fluoro-2-methylphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B3005763.png)
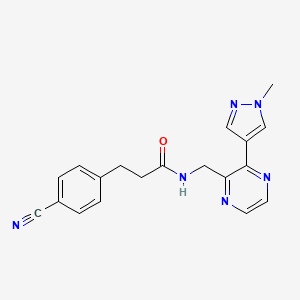
![2-[(1-Propylpyrazol-4-yl)amino]acetic acid](/img/structure/B3005769.png)
![2-methylsulfanyl-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)pyridine-3-carboxamide](/img/structure/B3005770.png)
![6-Cyclopropyl-2-[1-[2-(2,5-dimethylphenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B3005772.png)
